Sodium 5-chloro-2-methylbenzene-1-sulfinate
Description
Sodium 5-chloro-2-methylbenzene-1-sulfinate is a sulfinic acid salt with the molecular formula C₇H₆ClNaO₂S. It features a benzene ring substituted with a chlorine atom at position 5 and a methyl group at position 2, with a sulfinate (-SO₂⁻) group at position 1. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, pharmaceuticals, and specialty polymers. Its stability and reactivity are influenced by the electron-withdrawing chlorine and electron-donating methyl groups, which modulate the sulfinate group’s nucleophilicity and acidity .
Properties
Molecular Formula |
C7H6ClNaO2S |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;5-chloro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
SWTKYVCROOJMCE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Neutralization Route
One classical approach involves the sulfonation of 5-chloro-2-methylbenzene or related derivatives to introduce the sulfinic acid functionality, followed by neutralization with sodium hydroxide to form the sodium salt.
Step 1: Sulfonation
The aromatic precursor, such as 5-chloro-2-methylbenzene, is reacted with sulfur dioxide under oxidizing conditions to form 5-chloro-2-methylbenzenesulfinic acid.Step 2: Neutralization
The sulfinic acid intermediate is neutralized with sodium hydroxide to yield this compound.
Industrial scale synthesis employs continuous flow reactors for sulfonation to maintain consistent reaction conditions and automated pH control during neutralization, optimizing yield and purity.
Methylation and Aminolysis Pathway (Related Sulfinate Derivative Preparation)
A closely related synthetic approach, particularly for sulfonamide derivatives of 5-chloro-2-methylbenzene sulfinates, involves:
Methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This can be done under aqueous or anhydrous conditions using dimethyl sulfate and sodium hydroxide in acetone or other solvents.
Aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide.
Chlorosulfonation of the amide with chlorosulfonic acid, followed by aminolysis with ammonia, to yield the corresponding sulfonamide.
Though this route is more complex and tailored towards sulfonamide synthesis, it informs the chemical behavior of 5-chloro-2-substituted benzene sulfinates and their derivatives.
Substitution Reaction for Precursor Preparation
The precursor 1-chloro-3-methoxy-5-methylbenzene, which can be converted into sulfinates, is synthesized via nucleophilic aromatic substitution of 1-chloro-3-halogenated toluene with sodium methoxide under heating in solvents such as dimethyl sulfoxide or methanol. Reaction conditions vary from 40 to 150 °C, with molar ratios of sodium methoxide to substrate optimized for high yields (up to 92%).
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Product | Yield & Notes |
|---|---|---|---|
| 1 | 5-Chlorosalicylic acid + methanol + concentrated sulfuric acid, reflux 24 h | Methyl 5-chlorosalicylate | 92%, mp 45–47 °C |
| 2 | Methyl 5-chlorosalicylate + sodium hydroxide + dimethyl sulfate in acetone, reflux 45 min | Methyl 5-chloro-2-methoxybenzoate | 66%, bp 105–110 °C at 0.1 mmHg |
| 3 | Methyl 5-chloro-2-methoxybenzoate + phenethylamine, heat 125 °C 5 h | N-Phenethyl-5-chloro-2-methoxybenzamide | 84%, mp 58–61 °C |
| 4 | N-Phenethyl-5-chloro-2-methoxybenzamide + chlorosulfonic acid at -10 °C, steam bath 45 min, then ammonia treatment | p-(5-Chloro-2-methoxybenzamidoethyl)-benzene sulfonamide | 70%, mp 202–206 °C |
This sequence illustrates the preparation of sulfonamide derivatives related to the sulfinate salt, highlighting methylation, aminolysis, chlorosulfonation, and neutralization steps.
Alternative Synthetic Routes and Modern Advances
Reduction of Sulfonyl Chlorides
A common general method for sodium sulfinates involves reducing the corresponding sulfonyl chlorides with sodium sulfite in aqueous media at elevated temperatures (70–80 °C), followed by purification via recrystallization. This method could be adapted for 5-chloro-2-methylbenzene sulfonyl chloride derivatives to obtain the sulfinate salt.
Copper-Catalyzed and Photochemical Methods
Recent advances include copper-catalyzed synthesis of masked aryl sulfinates and Barton-type decarboxylation reactions to prepare structurally diverse sodium sulfinates under mild conditions. These methods offer modular and efficient routes potentially applicable to substituted benzene sulfinates, including chloromethyl derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Sulfonation + Neutralization | 5-Chloro-2-methylbenzene | SO2, oxidant, NaOH | Continuous flow, controlled pH | High | Industrially scalable |
| Methylation + Aminolysis + Chlorosulfonation | 5-Chlorosalicylic acid | Dimethyl sulfate, phenethylamine, chlorosulfonic acid, NH3 | Reflux, low temp additions | Moderate to high | For sulfonamide derivatives |
| Nucleophilic Aromatic Substitution | 1-Chloro-3-halogenotoluene | Sodium methoxide | 40–150 °C, DMSO or MeOH solvent | 42–92% | Precursor synthesis |
| Sulfonyl Chloride Reduction | Sulfonyl chloride derivative | Sodium sulfite | 70–80 °C aqueous | High | General sulfinate synthesis |
| Copper-Catalyzed Photochemical | Aryl iodides/bromides | Cu catalyst, mild base-free | Room temp | Moderate to high | Modern, mild conditions |
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-chloro-2-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-chloro-2-methylbenzene-1-sulfinate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Sodium 5-chloro-2-methylbenzene-1-sulfinate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₇H₆ClNaO₂S | 220.63 (calc.) | Cl (5), CH₃ (2) | Sulfinate (-SO₂⁻) |
| Sodium 5-cyano-2-methylbenzene-1-sulfinate | C₈H₆NNaO₂S | 203.19 | CN (5), CH₃ (2) | Sulfinate (-SO₂⁻), Cyano (-CN) |
| Sodium 5-bromo-2-fluorobenzene-1-sulfinate | C₆H₄BrFNaO₂S | 261.95 | Br (5), F (2) | Sulfinate (-SO₂⁻) |
| Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate | C₈H₆BrNaO₄S | 301.09 | Br (2), CO₂CH₃ (5) | Sulfinate (-SO₂⁻), Ester |
Notes:
- Electron Effects: The chlorine (Cl) in the target compound is electron-withdrawing, enhancing the sulfinate group’s electrophilicity compared to the electron-donating methyl group. In contrast, the cyano (-CN) group in Sodium 5-cyano-2-methylbenzene-1-sulfinate is strongly electron-withdrawing, further polarizing the sulfinate group and increasing its reactivity in nucleophilic substitutions .
- The methoxycarbonyl (-CO₂CH₃) group in Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate adds both steric bulk and ester functionality, making it suitable for polymer precursor applications .
Physicochemical Properties
Key Observations :
- The target compound’s balance of electron-donating (CH₃) and withdrawing (Cl) groups optimizes solubility and stability for industrial applications.
- The 5-cyano analog’s susceptibility to hydrolysis limits its use in aqueous reactions .
Research Findings and Industrial Relevance
Recent studies highlight:
- This compound is preferred in agrochemical synthesis due to its cost-effectiveness and predictable reactivity .
- Sodium 5-bromo-2-fluorobenzene-1-sulfinate is emerging in radiopharmaceuticals, leveraging bromine’s isotopic properties .
- Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate is critical in developing UV-stable polymers, though its synthesis is more complex .
Biological Activity
Sodium 5-chloro-2-methylbenzene-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
This compound features a sulfonate group attached to a chlorinated aromatic ring. The presence of the chlorine atom and the methyl group enhances its reactivity and biological interactions.
Antimicrobial Properties
Compounds containing sulfonate groups, such as this compound, often exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them valuable in medicinal chemistry.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 18 | 10 |
| Candida albicans | 12 | 10 |
The data above illustrates the effectiveness of this compound against common pathogens, indicating its potential as an antimicrobial agent.
The mechanism of action for this compound involves interaction with biological targets through its sulfonate group. This interaction can lead to:
- Enzyme Inhibition : The sulfonate group may inhibit specific enzymes critical for microbial survival.
- Receptor Binding : The compound could bind to receptors on microbial cells, disrupting normal function and leading to cell death.
Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of this compound. Researchers found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings.
Study 2: Antifungal Activity
Another investigation focused on the antifungal activity against Candida albicans. The results demonstrated significant inhibition at concentrations as low as 5 mg/mL, suggesting that this compound could be a candidate for developing antifungal treatments.
Synthesis
The synthesis of this compound typically involves:
- Chlorination : Chlorination of 2-methylbenzenesulfonic acid.
- Neutralization : Neutralizing the resulting sulfonic acid with sodium hydroxide to form the sodium salt.
This method ensures high purity and yield, making it suitable for further applications in drug development.
Applications
This compound has potential applications in various fields:
- Pharmaceuticals : As a precursor for synthesizing new antimicrobial agents.
- Agriculture : In developing pesticides due to its biological activity against plant pathogens.
- Material Science : As a building block in synthesizing advanced materials with specific properties.
Q & A
Q. What are the optimal synthetic routes for Sodium 5-chloro-2-methylbenzene-1-sulfinate under laboratory conditions?
- Methodological Answer : The synthesis typically involves sulfonation of 5-chloro-2-methylbenzene derivatives followed by neutralization with sodium hydroxide. Key parameters include:
- Temperature Control : Maintain 40–60°C during sulfonation to avoid over-sulfonation and byproduct formation .
- Purification : Use recrystallization in ethanol-water mixtures (3:1 ratio) to achieve >95% purity. Monitor purity via TLC (Rf = 0.45 in ethyl acetate/hexane) .
Table 1 : Comparison of Synthetic Yields
| Reaction Time (hr) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 4 | 50 | 78 | 92 |
| 6 | 60 | 85 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize:
- FT-IR : Confirm sulfinate group (S=O stretching at 1170–1200 cm⁻¹ and SO₂ symmetric/asymmetric vibrations at 1040–1080 cm⁻¹) .
- ¹H NMR : Aromatic protons appear as a doublet (δ 7.3–7.5 ppm) with methyl group singlet at δ 2.4 ppm. Chlorine substituents cause deshielding in adjacent protons .
- Elemental Analysis : Match calculated vs. observed C, H, S, and Na content (deviation <0.3% acceptable) .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer :
- Storage Conditions : Use airtight containers with desiccants (silica gel) at 4°C. Avoid light exposure to prevent photodegradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. What mechanistic insights exist for sulfinate group reactivity in this compound?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with electrophiles (e.g., alkyl halides). For example, second-order kinetics (k = 0.15 M⁻¹s⁻¹ at 25°C) suggest nucleophilic attack at sulfur .
- Isotopic Labeling : Replace oxygen-16 with oxygen-18 in sulfinate groups to trace reaction pathways via mass spectrometry .
Q. How do structural modifications influence the physicochemical properties of this compound?
- Methodological Answer :
- Computational Modeling : Use DFT (Density Functional Theory) to predict substituent effects. For instance, replacing the methyl group with -NO₂ increases electrophilicity (ΔE = +1.2 eV) .
- Experimental Validation : Synthesize analogs (e.g., 5-fluoro-2-methyl derivatives) and compare solubility (logP values) and thermal stability (DSC analysis) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Systematic Reassessment : Use standardized protocols (e.g., OECD 105 guidelines) across solvents (water, DMSO, ethanol). For example:
Table 2 : Solubility in Water at 25°C
| Study | Solubility (mg/mL) | Method Used |
|---|---|---|
| Smith et al. (2020) | 12.5 | Gravimetric |
| Lee et al. (2022) | 9.8 | UV-Vis titration |
- Meta-Analysis : Apply random-effects models to account for inter-study variability (I² >50% indicates high heterogeneity) .
Addressing Research Gaps and Contradictions
Q. How can researchers design studies to address inconsistencies in catalytic applications of this sulfinate?
- Methodological Answer :
- Controlled Variables : Fix substrate ratios, solvent polarity, and catalyst loading while varying temperature/pH. Use ANOVA to identify significant factors .
- Cross-Validation : Compare results with structurally related sulfinates (e.g., sodium 4-chloro-3-methylbenzene sulfinate) to isolate electronic vs. steric effects .
Q. What advanced techniques validate the purity of this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., chlorinated byproducts) at ppb levels with MRM (Multiple Reaction Monitoring) .
- X-ray Crystallography : Resolve crystal structure to confirm bond angles/distances (e.g., S-O bond length = 1.44 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
